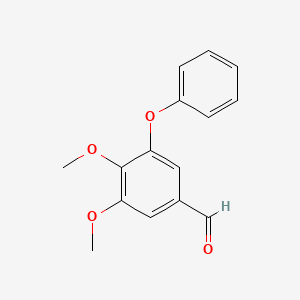
(3-Trifluoromethoxy-propyl)-(4-trifluoromethyl-benzyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Trifluormethoxy-propyl)-(4-trifluormethyl-benzyl)-amin ist eine Verbindung, die aufgrund ihrer einzigartigen chemischen Struktur und Eigenschaften in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Diese Verbindung besteht aus einer Trifluormethoxygruppe, die an eine Propylkette gebunden ist, die wiederum mit einem Benzylamin mit einer Trifluormethylgruppe verbunden ist. Das Vorhandensein von Fluoratomen in seiner Struktur verleiht ihm eine signifikante chemische Stabilität und Reaktivität, was es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (3-Trifluormethoxy-propyl)-(4-trifluormethyl-benzyl)-amin umfasst in der Regel mehrere Schritte, die von leicht verfügbaren Vorläufern ausgehen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Herstellung von 3-Trifluormethoxy-propylbromid: Dies kann durch Reaktion von 3-Brompropanol mit Trifluormethansulfonsäureanhydrid in Gegenwart einer Base erreicht werden.
Bildung von 4-Trifluormethyl-benzylamin: Dieser Schritt beinhaltet die Reduktion von 4-Trifluormethyl-benzonitril unter Verwendung eines geeigneten Reduktionsmittels wie Lithiumaluminiumhydrid (LiAlH4).
Kupplungsreaktion: Der letzte Schritt ist die nucleophile Substitutionsreaktion zwischen 3-Trifluormethoxy-propylbromid und 4-Trifluormethyl-benzylamin in Gegenwart einer Base wie Kaliumcarbonat (K2CO3), um die gewünschte Verbindung zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion von (3-Trifluormethoxy-propyl)-(4-trifluormethyl-benzyl)-amin kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit der Verbindung verbessern. Darüber hinaus kann die Implementierung von Prinzipien der grünen Chemie, wie z. B. Lösungsmittelrecycling und Abfallminimierung, den Produktionsprozess nachhaltiger gestalten.
Analyse Chemischer Reaktionen
Reaktionstypen
(3-Trifluormethoxy-propyl)-(4-trifluormethyl-benzyl)-amin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Wasserstoffgas (H2) in Gegenwart eines Katalysators durchgeführt werden.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Aminogruppe unter geeigneten Bedingungen durch andere Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4) in saurer oder basischer Umgebung.
Reduktion: Natriumborhydrid (NaBH4) in Methanol oder Ethanol.
Substitution: Kaliumcarbonat (K2CO3) in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO).
Hauptprodukte
Oxidation: Bildung von entsprechenden Oxiden oder Ketonen.
Reduktion: Bildung von reduzierten Amin-Derivaten.
Substitution: Bildung von substituierten Aminprodukten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
(3-Trifluormethoxy-propyl)-(4-trifluormethyl-benzyl)-amin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendet als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Untersucht auf sein Potenzial als pharmazeutisches Zwischenprodukt bei der Entwicklung neuer Medikamente.
Industrie: Eingesetzt in der Produktion von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von (3-Trifluormethoxy-propyl)-(4-trifluormethyl-benzyl)-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Trifluormethoxy- und Trifluormethylgruppen der Verbindung können ihre Bindungsaffinität zu Zielproteinen oder Enzymen verbessern, was zu einer Modulation ihrer Aktivität führt. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Wissenschaftliche Forschungsanwendungen
(3-Trifluoromethoxy-propyl)-(4-trifluoromethyl-benzyl)-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3-Trifluoromethoxy-propyl)-(4-trifluoromethyl-benzyl)-amine involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethoxy and trifluoromethyl groups can enhance its binding affinity to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(4-Trifluormethyl-benzyl)-amin: Fehlende Trifluormethoxy-propylgruppe, wodurch sie in bestimmten Reaktionen weniger vielseitig ist.
(3-Trifluormethoxy-propyl)-amin: Fehlende Trifluormethyl-benzylgruppe, was ihre biologische Aktivität möglicherweise verringert.
Einzigartigkeit
(3-Trifluormethoxy-propyl)-(4-trifluormethyl-benzyl)-amin zeichnet sich durch das Vorhandensein von sowohl Trifluormethoxy- als auch Trifluormethylgruppen aus, die einzigartige chemische und biologische Eigenschaften verleihen. Diese duale Funktionalität macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und industrielle Anwendungen.
Eigenschaften
Molekularformel |
C12H13F6NO |
|---|---|
Molekulargewicht |
301.23 g/mol |
IUPAC-Name |
3-(trifluoromethoxy)-N-[[4-(trifluoromethyl)phenyl]methyl]propan-1-amine |
InChI |
InChI=1S/C12H13F6NO/c13-11(14,15)10-4-2-9(3-5-10)8-19-6-1-7-20-12(16,17)18/h2-5,19H,1,6-8H2 |
InChI-Schlüssel |
LGNVLYVVPNDIDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNCCCOC(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2,4-dichlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B12115840.png)
![N'-[(4-chlorophenyl)carbonyl]-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B12115855.png)
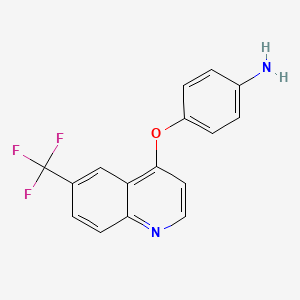
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide](/img/structure/B12115873.png)

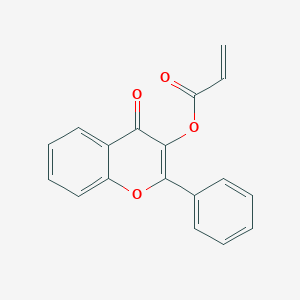
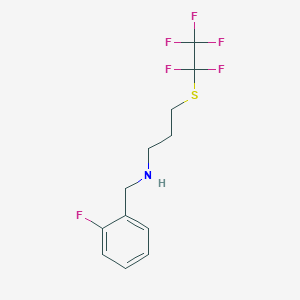
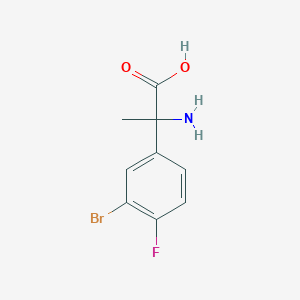

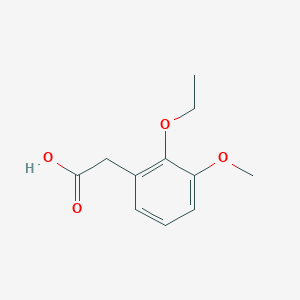
![3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione](/img/structure/B12115909.png)

